molecular formula C14H16ClN3O3 B1398648 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole CAS No. 1053656-64-6

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

Cat. No. B1398648
M. Wt: 309.75 g/mol
InChI Key: VWDVFKIXFWQGQT-UHFFFAOYSA-N
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Description

“2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C14H16ClN3O3 . It is used for pharmaceutical testing . The 1,3,4-oxadiazole scaffold in this compound is known to possess a wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole”, involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .


Molecular Structure Analysis

The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are complex and can involve various mechanisms. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .

Scientific Research Applications

Therapeutic Applications

[1,3,4]Oxadiazoles, including derivatives similar to the compound , are recognized for their extensive therapeutic worth. These derivatives showcase effective binding with different enzymes and receptors in biological systems, resulting in a wide array of bioactivities. Research highlights the development of [1,3,4]oxadiazole-based compounds with significant therapeutic potency against various diseases, underscoring their potential in the treatment of cancer, bacterial infections, inflammation, and more. The structural feature of the [1,3,4]oxadiazole ring facilitates these interactions, making these derivatives valuable in medicinal chemistry for designing new therapeutic agents (Verma et al., 2019).

Synthetic and Pharmacological Research

The [1,3,4]oxadiazole ring is pivotal in synthetic chemistry, offering a versatile scaffold for the development of compounds with a broad range of biological activities. Recent studies have demonstrated the synthesis and pharmacological evaluation of [1,3,4]oxadiazole and [1,2,4]oxadiazole derivatives, showing significant antibacterial, anti-inflammatory, and anticancer properties. This underlines the adaptability of the oxadiazole scaffold in creating molecules with desired biological functions, making it a cornerstone in drug development and pharmacological research (Wang et al., 2022).

Material Science and Sensor Applications

Beyond pharmacological applications, [1,3,4]oxadiazole derivatives, like 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, find utility in material science, particularly in developing chemosensors and fluorescent materials. The inherent photoluminescent properties, thermal and chemical stability, and the ability to form coordination complexes with metals make these compounds ideal for sensing applications. They serve as crucial building blocks for designing fluorescent frameworks and metal-ion sensors, illustrating the intersection of organic chemistry with material science and analytical applications (Sharma et al., 2022).

Future Directions

The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” and similar compounds involve further exploration of their potential as new drugs. The development of novel 1,3,4-oxadiazole-based drugs is a promising field, particularly for cancer treatment .

properties

IUPAC Name

tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDVFKIXFWQGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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